molecular formula C9H9IO3 B12329563 Benzenepropanoic acid, 3-hydroxy-2-iodo-

Benzenepropanoic acid, 3-hydroxy-2-iodo-

Cat. No.: B12329563
M. Wt: 292.07 g/mol
InChI Key: IZLZZQSDFNDEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, 3-hydroxy-2-iodo-, is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a hydroxy group at the 3-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-hydroxy-2-iodo-, typically involves the iodination of a precursor compound. One common method is the electrophilic iodination of 3-hydroxybenzenepropanoic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent over-iodination .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-hydroxy-2-iodo-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanoic acid, 3-hydroxy-2-iodo-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-hydroxy-2-iodo-, involves its interaction with biological molecules through its hydroxy and iodine groups. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the iodine atom can participate in halogen bonding and oxidative stress pathways. These interactions can lead to the disruption of cellular processes and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 3-hydroxy-4-iodo-
  • Benzenepropanoic acid, 3-hydroxy-2-bromo-
  • Benzenepropanoic acid, 3-hydroxy-2-chloro-

Comparison

Compared to its analogs, Benzenepropanoic acid, 3-hydroxy-2-iodo-, is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom makes the compound more effective in halogen bonding and oxidative stress pathways, enhancing its potential as an antimicrobial agent and in radiopharmaceutical applications .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

3-(3-hydroxy-2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H9IO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13)

InChI Key

IZLZZQSDFNDEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)I)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.